molecular formula C17H19N3O4S2 B4863765 Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate CAS No. 6167-62-0

Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate

Cat. No.: B4863765
CAS No.: 6167-62-0
M. Wt: 393.5 g/mol
InChI Key: HUTHQJQVODJYED-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate is a complex organic compound with a molecular formula of C17H18N2O4S This compound is known for its unique chemical structure, which includes a benzoate ester, a sulfamoyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-sulfamoylbenzylamine with ethyl 4-isothiocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, blocking their activity and affecting the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in organic synthesis, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to new discoveries.

Biological Activity

Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its systematic name, which indicates the presence of a sulfonamide group and a carbamothioyl moiety, suggesting possible interactions with various biological targets. Its molecular formula is C17H20N4O4S, indicating the presence of nitrogen and sulfur that may contribute to its pharmacological properties.

Structural Formula

\text{Ethyl 4 4 sulfamoylphenyl methyl carbamothioyl}amino)benzoate}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing sulfonamide and benzamide functionalities. This compound was evaluated for its antibacterial and antifungal activities against various strains. The results indicated that derivatives with electron-withdrawing groups exhibited lower biological activity compared to those with electron-donating groups .

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLLow

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it was observed to induce apoptosis in colon cancer cells, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Case Study: Anticancer Effects on Colon Cancer Cells

In a controlled study, the compound was tested on HCT116 colon cancer cells. The results indicated:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis through caspase activation.
  • Observation : Increased levels of pro-apoptotic proteins were noted.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on carbonic anhydrase, an enzyme implicated in various physiological processes and disease states .

Table 2: Enzyme Inhibition Activity

Enzyme TypeIC50 (µM)Inhibition Type
Carbonic Anhydrase10Competitive
Dihydrofolate Reductase25Non-competitive

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow for interaction with target proteins. The sulfonamide group is known to mimic the structure of p-amino benzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial folic acid synthesis .

Molecular Docking Studies

Molecular docking simulations have suggested that the compound binds effectively to the active sites of target enzymes, providing insights into its mechanism of action. The binding affinity values indicate strong interactions with key residues in the enzyme's active site.

Properties

IUPAC Name

ethyl 4-[(4-sulfamoylphenyl)methylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-2-24-16(21)13-5-7-14(8-6-13)20-17(25)19-11-12-3-9-15(10-4-12)26(18,22)23/h3-10H,2,11H2,1H3,(H2,18,22,23)(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTHQJQVODJYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365579
Record name Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6167-62-0
Record name Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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